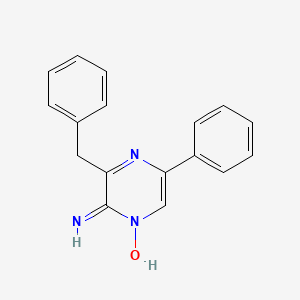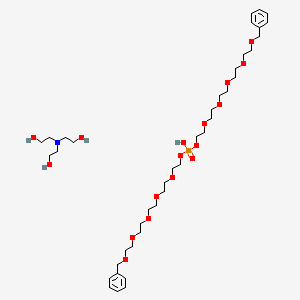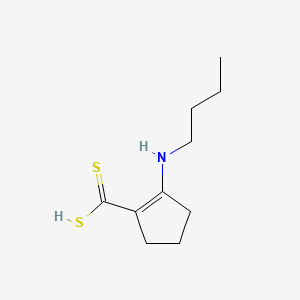
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid is an organic compound with the molecular formula C10H17NS2 It is characterized by a cyclopentene ring substituted with a butylamino group and a carbodithioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid typically involves the reaction of cyclopentene with butylamine and carbon disulfide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or thioether.
Substitution: The butylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid involves its interaction with specific molecular targets. The carbodithioic acid group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. Additionally, the butylamino group can interact with biological receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)cyclopent-1-ene-1-carbodithioic acid
- 2-(Ethylamino)cyclopent-1-ene-1-carbodithioic acid
- 2-(Propylamino)cyclopent-1-ene-1-carbodithioic acid
Uniqueness
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing its interaction with hydrophobic environments in biological systems.
Propriétés
Numéro CAS |
34281-27-1 |
|---|---|
Formule moléculaire |
C10H17NS2 |
Poids moléculaire |
215.4 g/mol |
Nom IUPAC |
2-(butylamino)cyclopentene-1-carbodithioic acid |
InChI |
InChI=1S/C10H17NS2/c1-2-3-7-11-9-6-4-5-8(9)10(12)13/h11H,2-7H2,1H3,(H,12,13) |
Clé InChI |
LYWRKJCTJRPQBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(CCC1)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


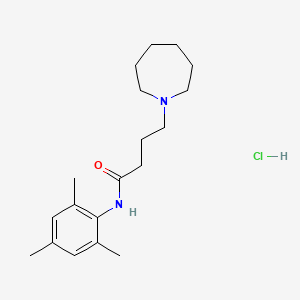
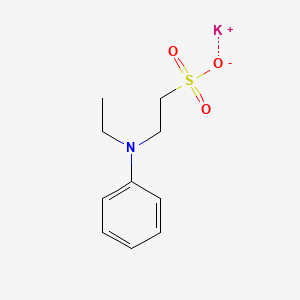
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
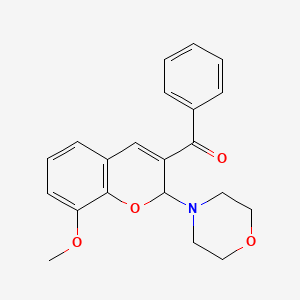

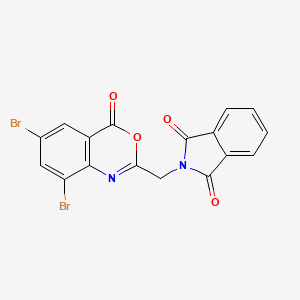
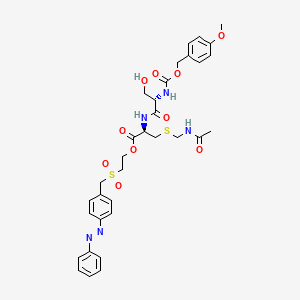

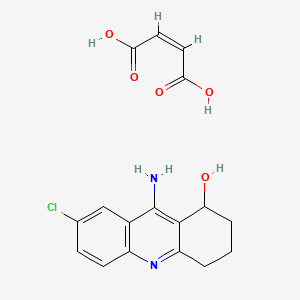
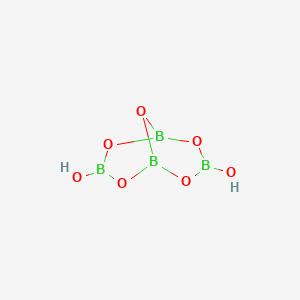
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
